molecular formula C24H17N3O5S2 B3961477 2-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate

2-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate

Cat. No.: B3961477
M. Wt: 491.5 g/mol
InChI Key: GVCJWEMSMPEYAE-HMAPJEAMSA-N
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Description

2-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate is a complex organic compound that features a unique structure combining a thiazolo-benzimidazole core with a phenyl and benzenesulfonate group

Properties

IUPAC Name

[2-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] 4-acetamidobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O5S2/c1-15(28)25-17-10-12-18(13-11-17)34(30,31)32-21-9-5-2-6-16(21)14-22-23(29)27-20-8-4-3-7-19(20)26-24(27)33-22/h2-14H,1H3,(H,25,28)/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCJWEMSMPEYAE-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=C3C(=O)N4C5=CC=CC=C5N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, which is highly efficient for creating complex polycyclic structures . The reaction conditions often require the use of transition metal catalysts such as cobalt, nickel, or rhodium, in combination with chiral ligands to achieve high stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process might also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations and reducing agents such as hydrogen gas or metal hydrides. The reactions are typically carried out under ambient conditions or with mild heating to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can produce various derivatives depending on the substituents introduced.

Scientific Research Applications

2-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It may have applications in drug development, particularly for targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate exerts its effects involves interactions with specific molecular targets. These interactions can influence various pathways, such as enzyme inhibition or receptor binding, leading to the compound’s observed effects. Detailed studies on its mechanism of action are still ongoing, but it is believed to involve complex biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate apart is its unique combination of a thiazolo-benzimidazole core with phenyl and benzenesulfonate groups

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate
Reactant of Route 2
Reactant of Route 2
2-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate

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